Cas no 71721-67-0 (Ethyl 2-(N-hydroxyimino)-2-(pyridin-2-yl)acetate)

Ethyl 2-(N-hydroxyimino)-2-(pyridin-2-yl)acetate is a versatile synthetic intermediate used in organic and medicinal chemistry. Its structure features a pyridine ring and an oxime ester moiety, making it valuable for constructing heterocyclic compounds and metal-chelating ligands. The compound exhibits stability under controlled conditions and serves as a precursor for pharmaceuticals, agrochemicals, and coordination chemistry applications. Its reactivity allows for selective modifications, enabling the synthesis of complex molecular architectures. The ethyl ester group enhances solubility in organic solvents, facilitating purification and further derivatization. This compound is particularly useful in the development of bioactive molecules due to its balanced reactivity and functional group compatibility.
Ethyl 2-(N-hydroxyimino)-2-(pyridin-2-yl)acetate structure
71721-67-0 structure
Product name:Ethyl 2-(N-hydroxyimino)-2-(pyridin-2-yl)acetate
CAS No:71721-67-0
MF:C9H10N2O3
MW:194.187302112579
MDL:MFCD00023498
CID:578248
PubChem ID:135460309

Ethyl 2-(N-hydroxyimino)-2-(pyridin-2-yl)acetate Chemical and Physical Properties

Names and Identifiers

    • 2-Pyridineacetic acid, a-(hydroxyimino)-, ethyl ester
    • ethyl (2Z)-2-nitroso-2-(1H-pyridin-2-ylidene)acetate
    • ETHYL 2-PYRIDYLGLYOXYLATE OXIME
    • <2>Pyridyl-glyoxalsaeure-ethylester-oxim
    • ETHYL (2E)-(HYDROXYIMINO)(PYRIDIN-2-YL)ACETATE
    • ethyl (2Z)-2-(N-hydroxyimino)-2-(pyridin-2-yl)acetate
    • ethyl 2-hydroxyimino-2-(2-pyridyl)acetate
    • Ethyl-2-pyridylhydroxyiminoacetat
    • hydroxyimino-pyridin-2-yl-acetic acid ethyl ester
    • SCHEMBL4840325
    • NSC-74475
    • NSC74475
    • MFCD00023498
    • Ethyl2-(N-hydroxyimino)-2-(pyridin-2-yl)acetate
    • AKOS024015308
    • ethyl (2E)-2-hydroxyimino-2-pyridin-2-ylacetate
    • YGQZRRVGGCVMQR-FLIBITNWSA-N
    • ethyl (2Z)-(hydroxyimino)(pyridin-2-yl)ethanoate
    • 71721-67-0
    • Ethyl 2-(N-hydroxyimino)-2-(pyridin-2-yl)acetate
    • WCA72167
    • CS-0037550
    • Ethyl (E)-2-(hydroxyimino)-2-(pyridin-2-yl)acetate
    • AS-39422
    • DB-179613
    • (Z)-Ethyl 2-(hydroxyimino)-2-(pyridin-2-yl)acetate
    • MDL: MFCD00023498
    • Inchi: InChI=1S/C9H10N2O3/c1-2-14-9(12)8(11-13)7-5-3-4-6-10-7/h3-6,13H,2H2,1H3/b11-8+
    • InChI Key: YGQZRRVGGCVMQR-DHZHZOJOSA-N
    • SMILES: CCOC(=O)/C(=N/O)/C1=NC=CC=C1

Computed Properties

  • Exact Mass: 194.06900
  • Monoisotopic Mass: 194.06914219g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 228
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 71.8Ų

Experimental Properties

  • Density: 1.22
  • Boiling Point: 287.5°Cat760mmHg
  • Flash Point: 127.7°C
  • Refractive Index: 1.549
  • PSA: 71.78000
  • LogP: 0.82300

Ethyl 2-(N-hydroxyimino)-2-(pyridin-2-yl)acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D766829-1g
2-Pyridineacetic acid, a-(hydroxyimino)-, ethyl ester
71721-67-0 95%
1g
$150 2024-06-06
TRC
E917653-50mg
Ethyl 2-(N-hydroxyimino)-2-(pyridin-2-yl)acetate
71721-67-0
50mg
$110.00 2023-05-18
Apollo Scientific
OR959749-1g
Ethyl 2-(N-hydroxyimino)-2-(pyridin-2-yl)acetate
71721-67-0 98%
1g
£200.00 2025-02-21
TRC
E917653-25mg
Ethyl 2-(N-hydroxyimino)-2-(pyridin-2-yl)acetate
71721-67-0
25mg
$69.00 2023-05-18
Chemenu
CM313688-1g
Ethyl 2-(N-hydroxyimino)-2-(pyridin-2-yl)acetate
71721-67-0 95%
1g
$129 2022-06-10
Apollo Scientific
OR959749-250mg
Ethyl 2-(N-hydroxyimino)-2-(pyridin-2-yl)acetate
71721-67-0 98%
250mg
£115.00 2025-02-21
Alichem
A029203398-25g
Ethyl 2-(N-hydroxyimino)-2-(pyridin-2-yl)acetate
71721-67-0 98%
25g
$1049.58 2023-09-01
Aaron
AR00ICVZ-25g
2-Pyridineacetic acid, a-(hydroxyimino)-, ethyl ester
71721-67-0 97%
25g
$1243.00 2023-12-13
Aaron
AR00ICVZ-15g
2-Pyridineacetic acid, a-(hydroxyimino)-, ethyl ester
71721-67-0 97%
15g
$889.00 2023-12-13
Aaron
AR00ICVZ-1g
2-Pyridineacetic acid, a-(hydroxyimino)-, ethyl ester
71721-67-0 97%
1g
$93.00 2023-12-13

Additional information on Ethyl 2-(N-hydroxyimino)-2-(pyridin-2-yl)acetate

Ethyl 2-(N-hydroxyimino)-2-(pyridin-2-yl)acetate (CAS No. 71721-67-0): A Comprehensive Overview

Ethyl 2-(N-hydroxyimino)-2-(pyridin-2-yl)acetate, identified by its CAS number 71721-67-0, is a significant compound in the field of chemical and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in various biochemical pathways. The combination of a pyridine ring and a hydroxyimino group makes it a versatile intermediate in synthetic chemistry, particularly in the development of novel therapeutic agents.

The molecular structure of Ethyl 2-(N-hydroxyimino)-2-(pyridin-2-yl)acetate consists of an ethyl ester moiety attached to an acetic acid derivative, which is further functionalized with a hydroxyimino group and a pyridin-2-yl substituent. This specific arrangement of functional groups contributes to its reactivity and makes it a valuable building block for further chemical modifications. The presence of the pyridine ring enhances its solubility in polar organic solvents, facilitating its use in various synthetic protocols.

In recent years, Ethyl 2-(N-hydroxyimino)-2-(pyridin-2-yl)acetate has been explored for its potential role in drug discovery and development. The hydroxyimino group is known for its ability to participate in redox reactions, making it a promising candidate for the synthesis of antioxidants and prodrugs. Additionally, the pyridine moiety is frequently incorporated into bioactive molecules due to its ability to interact with biological targets such as enzymes and receptors.

Recent studies have highlighted the compound's significance in the synthesis of kinase inhibitors, which are crucial in treating various types of cancer and inflammatory diseases. The structural features of Ethyl 2-(N-hydroxyimino)-2-(pyridin-2-yl)acetate allow it to mimic natural substrates or modulate enzyme activity, thereby serving as a key intermediate in the development of targeted therapies. For instance, researchers have utilized this compound to design inhibitors that selectively block the activity of specific kinases involved in tumor growth and progression.

The pharmaceutical industry has shown particular interest in Ethyl 2-(N-hydroxyimino)-2-(pyridin-2-yl)acetate due to its potential as a precursor for more complex drug molecules. Its versatility in undergoing further functionalization makes it an attractive candidate for medicinal chemists seeking to develop novel therapeutic agents with improved efficacy and reduced side effects. By leveraging the reactivity of the hydroxyimino group and the stability of the pyridine ring, scientists can create derivatives with tailored biological activities.

Beyond its pharmaceutical applications, Ethyl 2-(N-hydroxyimino)-2-(pyridin-2-yl)acetate has also found utility in materials science and agrochemical research. Its unique chemical properties make it suitable for synthesizing advanced materials with specific functionalities, such as catalysts and sensors. Additionally, researchers have explored its use in developing novel pesticides and herbicides that target specific enzymatic pathways in pests while minimizing environmental impact.

The synthesis of Ethyl 2-(N-hydroxyimino)-2-(pyridin-2-yl)acetate involves multi-step organic reactions that highlight the compound's synthetic potential. The process typically begins with the condensation of ethyl acetoacetate with hydroxamic acid derivatives, followed by functional group transformations to introduce the pyridine moiety. These synthetic routes underscore the compound's role as a versatile intermediate that can be modified to suit various chemical demands.

In conclusion, Ethyl 2-(N-hydroxyimino)-2-(pyridin-2-yl)acetate (CAS No. 71721-67-0) is a multifaceted compound with significant applications in pharmaceuticals, materials science, and agrochemicals. Its unique structural features and reactivity make it a valuable tool for researchers seeking to develop innovative solutions in drug discovery and material engineering. As scientific understanding continues to evolve, the potential uses of this compound are likely to expand, further solidifying its importance in modern chemical research.

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